molecular formula C7H5NO4 B14408595 4-hydroxy-3-(1,2-oxazol-5-yl)-2H-furan-5-one CAS No. 84608-81-1

4-hydroxy-3-(1,2-oxazol-5-yl)-2H-furan-5-one

Cat. No.: B14408595
CAS No.: 84608-81-1
M. Wt: 167.12 g/mol
InChI Key: WTBGFUSEHOTOQD-UHFFFAOYSA-N
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Description

4-hydroxy-3-(1,2-oxazol-5-yl)-2H-furan-5-one is a heterocyclic compound that features both furan and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-(1,2-oxazol-5-yl)-2H-furan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-(1,2-oxazol-5-yl)-2H-furan-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-hydroxy-3-(1,2-oxazol-5-yl)-2H-furan-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe for studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(1,2-oxazol-5-yl)-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-(1,2-oxazol-5-yl)-2H-furan-5-one: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of furan and oxazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

84608-81-1

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

IUPAC Name

4-hydroxy-3-(1,2-oxazol-5-yl)-2H-furan-5-one

InChI

InChI=1S/C7H5NO4/c9-6-4(3-11-7(6)10)5-1-2-8-12-5/h1-2,9H,3H2

InChI Key

WTBGFUSEHOTOQD-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)O)C2=CC=NO2

Origin of Product

United States

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